molecular formula C20H16N2O3S B2962292 6-methoxy-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one CAS No. 313234-33-2

6-methoxy-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one

Cat. No.: B2962292
CAS No.: 313234-33-2
M. Wt: 364.42
InChI Key: PWXWGTPKPCLWDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This coumarin-thiazole hybrid compound features a 6-methoxy-substituted chromen-2-one core linked to a 1,3-thiazole ring bearing a 4-methylphenylamino group at position 2. Its molecular formula is C₂₀H₁₆N₂O₃S, with a molecular weight of 364.42 g/mol. Synthesized via a two-component reaction between 3-(2-thiocyanatoacetyl)-2H-chromen-2-one and 4-methylaniline in ethanol, it crystallizes in the orthorhombic space group Pna2₁, as confirmed by single-crystal X-ray diffraction .

Properties

IUPAC Name

6-methoxy-3-[2-(4-methylanilino)-1,3-thiazol-4-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-12-3-5-14(6-4-12)21-20-22-17(11-26-20)16-10-13-9-15(24-2)7-8-18(13)25-19(16)23/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXWGTPKPCLWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=C(C=CC(=C4)OC)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methoxy-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound has garnered attention due to its unique structural features, which may confer various biological activities, including anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from diverse research studies while highlighting its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 6-methoxy-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one can be broken down into key components:

  • Methoxy Group : Located at the 6th position, it enhances the molecule's solubility and interaction with biological targets.
  • Thiazolyl Group : Positioned at the 3rd position, it is known for its role in various biological activities.
  • Amino Group : Substituted with a 4-methylphenyl group, this moiety is crucial for the compound's pharmacological effects.

Structural Formula

C18H18N2O3S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

Anticancer Activity

Preliminary studies indicate that compounds similar to 6-methoxy-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one exhibit promising anticancer properties. For instance, research on related thiazole derivatives has shown significant antiproliferative activity against melanoma and prostate cancer cells, suggesting that structural modifications can enhance efficacy against specific cancer types .

Anti-inflammatory Properties

The chromenone core is associated with anti-inflammatory activities. In vitro studies have demonstrated that derivatives of chromenones can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), indicating potential therapeutic applications in inflammatory diseases .

The mechanism of action for 6-methoxy-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is still under investigation. However, it is hypothesized that it may exert its effects through:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation, which is essential for cell division .
  • Modulation of Enzyme Activity : Interaction studies suggest that this compound may influence various enzymatic pathways critical in cancer progression and inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological profile of this compound. The following table summarizes some related compounds and their biological activities:

Compound NameStructure FeaturesBiological Activity
3-{2-[4-Fluorophenyl]amino}-1,3-thiazol-4-yl}-2H-chromen-2-oneThiazole ring, Chromenone coreAntimicrobial, Anticancer
8-Methoxy-3-{2-[4-Methylphenyl]amino}-1,3-thiazol-4-yl}-2H-chromen-2-oneSimilar chromenone structureAntiviral, Anti-inflammatory
6-Methoxyquinazolinone derivativesQuinazoline coreAnticancer, Antimicrobial

The unique combination of functional groups in 6-methoxy-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one may provide distinct pharmacological properties compared to these similar compounds.

Study on Anticancer Properties

A study published in Journal of Medicinal Chemistry evaluated a series of thiazole derivatives for their anticancer activity. The results indicated that modifications leading to increased lipophilicity significantly enhanced cellular uptake and cytotoxicity against cancer cell lines . Although specific data on 6-methoxy derivatives were not provided, the findings suggest a favorable trend for similar compounds.

In Vivo Studies

Research involving animal models has begun to explore the in vivo efficacy of thiazole-containing chromenones. Early results show potential reductions in tumor size and metastasis when administered at specific dosages . These studies are crucial for validating the therapeutic potential before proceeding to clinical trials.

Scientific Research Applications

6-methoxy-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is a synthetic organic compound that belongs to the chromen-2-one derivatives class. It features a methoxy group at the 6th position, a thiazolyl group at the 3rd position, and an amino group substituted with a 4-methylphenyl group. This compound's unique structure makes it a subject of interest in medicinal chemistry and related research fields because of its potential pharmacological activities.

Core Structure and Significance
The compound contains a core structure that is present in many natural products and drug molecules with various biological activities, including anti-inflammatory, anti-cancer, and anticoagulant properties. The five-membered ring containing nitrogen and sulfur is also found in numerous biologically active molecules, including some antibiotics and vitamins. The presence of a methoxy group (CH3O) can affect the molecule's solubility and interaction with biological targets.

Synthesis
The synthesis of 6-methoxy-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one typically involves several steps:

  • Condensation Reactions
  • Cyclization
  • Functional Group Modifications

These methods may be optimized for industrial production to ensure high yield and purity through techniques such as recrystallization and chromatography.

Potential Applications

  • Drug Development Due to its unique structure and potential biological activities, it may serve as a scaffold for further drug development.
  • Interaction Studies Interaction studies are crucial for understanding how 6-methoxy-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one interacts with biological targets. These studies often focus on:
    • Protein Binding
    • Enzyme Inhibition
    • Receptor Agonism/Antagonism

Understanding these interactions can provide insights into its mechanism of action and help identify potential therapeutic applications.

Structural Comparison
Several compounds share structural similarities with 6-methoxy-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one.

Compound NameStructure FeaturesBiological Activity
3-{2-[4-Fluorophenyl]amino}-1,3-thiazol-4-yl}-2H-chromen-2-oneThiazole ring, Chromenone coreAntimicrobial, Anticancer
8-Methoxy-3-{2-[4-Methylphenyl]amino}-1,3-thiazol-4-yl}-2H-chromen-2-oneSimilar chromenone structureAntiviral, Anti-inflammatory
6-Methoxyquinazolinone derivativesQuinazoline coreAnticancer, Antimicrobial

Chemical Reactions Analysis

Chemical Reactions Involving the Compound

The synthesis of 6-methoxy-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one typically involves several multi-step organic reactions. The following sections detail the key reactions associated with this compound.

Key Reactions

The following reactions are crucial in modifying the compound's structure to enhance its biological activity or synthesize derivatives with improved properties:

  • Knoevenagel Condensation : This reaction can be employed to form derivatives by reacting an aldehyde with a compound containing an active hydrogen atom.

  • Nucleophilic Substitution : The introduction of various substituents on the thiazole ring can be achieved through nucleophilic substitution reactions.

Biological Activity and Mechanism of Action

Research indicates that compounds similar to 6-methoxy-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one exhibit various biological activities. These include:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, although specific mechanisms remain under investigation.

Table 2: Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInduces apoptosis and inhibits cell proliferation
Anti-inflammatoryModulates inflammatory pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenylamino Group
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Findings
6-Methoxy-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one -CH₃ C₂₀H₁₆N₂O₃S 364.42 Orthorhombic crystal structure; moderate lipophilicity
6-Methoxy-3-(2-((4-methoxyphenyl)amino)thiazol-4-yl)-2H-chromen-2-one -OCH₃ C₂₀H₁₆N₂O₄S 380.42 Higher polarity due to methoxy group; density = 1.378 g/cm³
6-Methoxy-3-(5-{[3-(trifluoromethyl)phenyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one -CF₃ C₂₀H₁₃F₃N₄O₃S 446.06 Electron-withdrawing CF₃ group; potential enhanced metabolic stability

Key Observations :

  • Methyl (-CH₃) : Balances lipophilicity and steric bulk, favoring membrane permeability .
  • Methoxy (-OCH₃) : Increases polarity, reducing logP but improving aqueous solubility .
  • Trifluoromethyl (-CF₃) : Enhances electronegativity and resistance to oxidative metabolism .
Heterocyclic Core Modifications
Compound Name Heterocycle Molecular Formula Molecular Weight (g/mol) Key Properties/Findings
3-{2-[2-(3-Hydroxybenzylidene)-hydrazin-1-yl]-1,3-thiazol-4-yl}-2H-chromen-2-one hemihydrate Thiazole-hydrazine C₁₉H₁₃N₃O₃S·0.5H₂O 365.85 (hemihydrate) Forms 2D hydrogen-bonded networks; hydroxyl group enables strong intermolecular interactions
7-((4-Amino-6-((4-fluorophenyl)amino)-1,3,5-triazin-2-yl)methoxy)-4-methyl-2H-chromen-2-one Triazine C₂₀H₁₅FN₆O₃ 406.37 Dual-acting FFAR1/FFAR4 modulator; triazine enhances π-π stacking with targets
6-Bromo-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one Chromenone C₁₇H₁₃BrO₃ 345.19 Bromine increases molecular weight; alters electronic density on chromenone ring

Key Observations :

  • Thiazole-Hydrazine Hybrids : Hydrogen-bonding capacity improves crystallinity but may reduce bioavailability .
  • Triazine Derivatives : Extended conjugation enhances target binding but increases synthetic complexity .
  • Brominated Chromenones: Halogenation can enhance electrophilic reactivity, useful in covalent inhibitor design .

Q & A

Q. What synthetic routes are commonly employed to prepare 6-methoxy-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one?

Methodological Answer: The synthesis typically involves two key steps:

Coumarin Core Formation : The 6-methoxycoumarin scaffold can be synthesized via the Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions (e.g., phosphorous oxychloride and zinc chloride) .

Thiazole Ring Introduction : A cyclocondensation reaction between a thiourea derivative (e.g., 4-methylphenylthiourea) and a α-haloketone (e.g., bromoacetylcoumarin) forms the thiazole ring. Reaction optimization may require controlled temperatures (60–80°C) and polar aprotic solvents (e.g., DMF) to enhance yields .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at C6, thiazole at C3). Coumarin carbonyl (~165–170 ppm in ¹³C NMR) and thiazole proton splitting patterns are key .
  • X-Ray Crystallography : Resolve structural ambiguities (e.g., dihedral angles between coumarin and thiazole rings) using SHELXTL or similar software for refinement .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for the thiazole-aminophenyl moiety .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bioactivity for similar coumarin-thiazole derivatives?

Methodological Answer: Conflicting bioactivity data may arise from structural variations (e.g., torsion angles, hydrogen bonding). To address this:

  • Refine crystal structures using SHELX software to compare dihedral angles (e.g., thiazole-coumarin tilt angles in active vs. inactive analogs) .
  • Analyze hydrogen-bonding networks (e.g., O–H⋯N or N–H⋯O interactions) using graph-set notation to identify stabilizing interactions that enhance binding to biological targets .
  • Cross-reference with analogues like 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one to assess how substituent electronic effects influence activity .

Q. How can researchers optimize low yields in the thiazole cyclization step during synthesis?

Methodological Answer:

  • Reaction Condition Screening : Use Design of Experiments (DoE) to test variables:
    • Catalysts : Evaluate ZnCl₂ vs. BF₃·Et₂O for Lewis acid efficiency .
    • Solvent Polarity : Compare DMF (high polarity) vs. THF (moderate) to stabilize intermediates.
    • Temperature Gradients : Perform kinetic studies at 50–100°C to identify optimal exothermic thresholds.
  • Intermediate Monitoring : Use TLC or in-situ IR to detect premature hydrolysis of α-haloketones, which can derail cyclization .

Q. How should researchers reconcile discrepancies in biological assay results across studies?

Methodological Answer:

  • Assay Standardization : Verify cell line viability (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., DMSO concentration ≤0.1% to avoid solvent toxicity) .
  • Solubility Profiling : Use HPLC to quantify compound solubility in assay buffers; poor solubility may lead to false negatives. Adjust using co-solvents (e.g., PEG-400) .
  • Metabolite Screening : LC-MS/MS can identify degradation products (e.g., hydrolyzed coumarin) that may interfere with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.